4-Bromo-2-methylphenyl isocyanate

Descripción general

Descripción

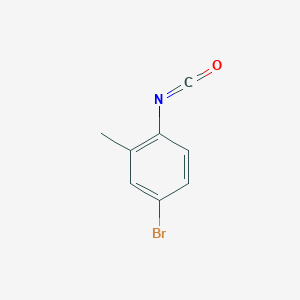

4-Bromo-2-methylphenyl isocyanate is an organic compound with the molecular formula C₈H₆BrNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

4-Bromo-2-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-2-methylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:

4-Bromo-2-methylphenylamine+Phosgene→4-Bromo-2-methylphenyl isocyanate+Hydrochloric acid

In industrial settings, the production of this compound may involve the use of alternative reagents and catalysts to optimize yield and reduce the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Análisis De Reacciones Químicas

4-Bromo-2-methylphenyl isocyanate undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:

4-Bromo-2-methylphenyl isocyanate+Amine→Urea derivative

-

Hydrolysis: : In the presence of water, this compound can hydrolyze to form 4-bromo-2-methylphenylamine and carbon dioxide:

4-Bromo-2-methylphenyl isocyanate+Water→4-Bromo-2-methylphenylamine+Carbon dioxide

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-methylphenyl isocyanate is primarily used as a reagent in organic synthesis. It serves as a building block for the preparation of various derivatives:

- Isocyanate Reactions : The isocyanate group can react with alcohols and amines to form carbamates and ureas, respectively. This property is exploited to create new compounds with potential biological activities.

- Synthesis of Heterocycles : It can be utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery and development.

Pharmaceutical Applications

The compound has been explored for its potential as a pharmaceutical intermediate:

- DGAT1 Inhibitors : Research indicates that derivatives of this compound have been investigated as DGAT1 inhibitors, which are relevant in treating metabolic disorders such as obesity and hyperlipidemia .

- Anticancer Agents : Some studies suggest that modifications of this compound may lead to new anticancer agents, highlighting its importance in medicinal chemistry .

Material Science

In material science, this compound finds applications in the development of polymers:

- Polyurethane Production : The isocyanate group allows for the formation of polyurethanes, which are used in coatings, adhesives, and elastomers. The incorporation of bromine can enhance flame retardancy in these materials.

Agrochemicals

The compound's reactivity also makes it suitable for the synthesis of agrochemicals:

- Pesticide Development : Research has shown that derivatives can be used to develop new pesticides with improved efficacy and selectivity .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a derivatizing agent:

- Chromatography : It aids in the derivatization of amines and alcohols for enhanced detection in chromatographic techniques .

- Study on DGAT1 Inhibition :

- Polyurethane Applications :

- Analytical Method Development :

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is utilized in the formation of urea, carbamate, and thiocarbamate derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

4-Bromo-2-methylphenyl isocyanate can be compared with other similar compounds, such as:

-

Phenyl isocyanate: : The parent compound without the bromine and methyl substitutions. It is less reactive compared to this compound due to the absence of electron-withdrawing and electron-donating groups.

-

4-Chloro-2-methylphenyl isocyanate: : Similar to this compound but with a chlorine atom instead of bromine. The reactivity and properties may differ due to the different halogen substituents.

-

2-Methylphenyl isocyanate: : Lacks the bromine substitution, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates.

Actividad Biológica

4-Bromo-2-methylphenyl isocyanate (C₈H₆BrNO) is an organic compound belonging to the isocyanate family, characterized by its high reactivity and significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and as a reagent in organic synthesis. Understanding its biological activity is crucial for assessing both its therapeutic potential and safety profile.

This compound features a bromine atom and a methyl group attached to a phenyl ring, along with an isocyanate functional group. This unique substitution pattern influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆BrNO |

| Molecular Weight | 202.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to interact with various biological molecules, including proteins and nucleic acids. Isocyanates are known to form covalent bonds with amino groups in proteins, which can lead to modifications that affect cellular functions. This reactivity can result in both toxic effects and potential therapeutic benefits.

Toxicity and Safety Profile

Isocyanates, including this compound, are classified as irritants and sensitizers. They can cause respiratory issues upon exposure and are known to be skin irritants. The toxicity of this compound necessitates careful handling in laboratory settings.

Health Hazards

- Respiratory Irritation : Exposure can lead to coughing, wheezing, and shortness of breath.

- Skin Sensitization : Contact may result in dermatitis or allergic reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Here are some specific findings:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives of this compound have been tested against clinically isolated strains of multidrug-resistant bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 25 | 50 |

| Related compound A | 12.5 | 25 |

| Related compound B | 6.25 | 12.5 |

These results suggest that modifications to the chemical structure can enhance antibacterial efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation.

Case Studies

- Study on Antibacterial Efficacy : A study assessed the activity of various derivatives against XDR Salmonella Typhi. The most potent derivative showed an MIC of 6.25 µg/mL, indicating strong antibacterial activity.

- Enzyme Inhibition Studies : Research evaluated the inhibition of alkaline phosphatase by synthesized derivatives of this compound. The most effective inhibitor had an IC₅₀ value of 1.469 µM, highlighting its potential as a therapeutic agent targeting enzyme pathways.

Propiedades

IUPAC Name |

4-bromo-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAYRHQYINQHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370819 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-98-6 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.